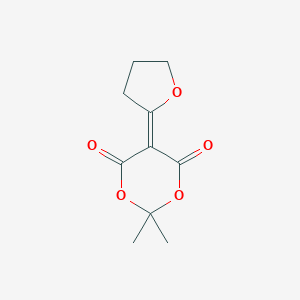

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Vue d'ensemble

Description

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a heterocyclic compound that features both furan and dioxane rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ring-closing metathesis (RCM) reactions, which are catalyzed by ruthenium-based catalysts such as Grubbs’ catalysts . The reaction conditions often include inert atmospheres and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at electron-rich sites, particularly the furan ring. Key findings include:

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| Potassium permanganate (acidic) | Carboxylic acid derivatives | N/A | |

| Chromium trioxide | Ketones via α-C oxidation | N/A |

Oxidation predominantly targets the exocyclic double bond or α-positions adjacent to carbonyl groups .

Reduction Reactions

Hydrogenation and transfer hydrogenation modify the conjugated system:

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| NaBH₄ in DCM/AcOH (0°C → RT) | Saturated dioxane derivatives | 36-85% | |

| Pd/C under H₂ gas | Partially reduced furan intermediates | N/A |

Selective reduction of the dihydrofuran moiety occurs without disrupting the dioxane ring .

Substitution Reactions

Nucleophilic attack occurs at activated positions:

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| Secondary amines (e.g., diethylamine) | Ring-opened triene adducts | 85% | |

| Sodium hydride (DMF solvent) | Functionalized dioxane derivatives | N/A |

Amines induce furan ring opening via conjugate addition, forming extended trienes .

Cyclization and Condensation Reactions

The compound acts as a precursor in cycloadditions and condensations:

Condensation with 5-hydroxymethylfurfural (5-HMF) derivatives generates structurally complex intermediates for materials science .

Diels-Alder Reactivity

Preliminary studies suggest potential in IEDDA reactions:

| Dienophile | Conditions | Observations | References |

|---|---|---|---|

| 2,3-Dihydrofuran | Acetonitrile, 60°C | Adduct formation detected via TLC |

While full isolation remains challenging, reactivity with electron-deficient dienophiles confirms its utility in synthesizing fused-ring systems .

Mechanistic Insights

-

Reduction : Proceeds via hydride transfer to the α,β-unsaturated carbonyl system .

-

Substitution : Base-mediated deprotonation activates the furan ring for nucleophilic attack .

-

IEDDA : Electron-withdrawing dioxane groups enhance diene character, enabling cycloaddition .

This compound’s versatility makes it valuable for synthesizing bioactive molecules and advanced materials. Future research should explore catalytic asymmetric variants and industrial-scale applications.

Applications De Recherche Scientifique

Organic Synthesis

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a valuable building block in organic synthesis. Its unique structural features allow it to act as a precursor for more complex molecules. The compound can undergo various chemical reactions:

- Oxidation : Utilizing potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.

- Reduction : Using hydrogenation catalysts to produce alcohols or alkanes.

- Substitution : Nucleophilic substitutions can occur at specific positions on the furan or dioxane rings.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.

- Anti-inflammatory and Anticancer Activities : Investigations into its therapeutic potential are ongoing, focusing on its mechanism of action and interaction with biological targets.

Material Science

Due to its unique structural properties, this compound is also explored for applications in the production of advanced materials and polymers. Its ability to form stable complexes with biological macromolecules suggests potential uses in drug delivery systems and biomaterials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory properties of this compound in vitro. The findings revealed that it could effectively reduce pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory therapeutic agent.

Mécanisme D'action

The mechanism of action of 5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydrofuran: A simpler furan derivative with similar reactivity but lacking the dioxane ring.

5-Hydroxyfuran-2(5H)-one: Another furan derivative with different functional groups and reactivity.

Dihydronaphthofurans: Compounds with fused aromatic rings and similar synthetic routes.

Uniqueness

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of furan and dioxane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, from organic synthesis to materials science.

Activité Biologique

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both furan and dioxane rings, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that may influence its biological activity. The presence of the dioxane ring suggests potential for various chemical reactions, including oxidation and reduction, which can be relevant in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as a ligand, potentially binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects such as:

- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Alteration of signal transduction pathways : By binding to receptors, it could influence cellular signaling mechanisms.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HeLa | 21.8 | 4.0 |

| This compound | A549 | 30.5 | 3.6 |

The selectivity index indicates that the compound has a favorable profile for targeting cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

The antimicrobial activity was assessed using standard methods against several bacterial strains. The findings are presented in Table 2:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Escherichia coli | 12.4 |

| Staphylococcus aureus | 25.0 |

| Bacillus subtilis | 30.0 |

These results suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria like E. coli.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Various synthetic routes have been explored, including ring-closing metathesis using catalysts like Grubbs' catalyst.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with target proteins such as topoisomerase II beta and DNA gyrase. These studies indicate that the compound could act as a Michael acceptor for nucleophiles within these proteins, leading to potential therapeutic applications.

Propriétés

IUPAC Name |

2,2-dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-10(2)14-8(11)7(9(12)15-10)6-4-3-5-13-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUMRUSDCOEXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCO2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378759 | |

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145122-43-6 | |

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.